molecular formula C7H11NO2 B2539197 (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 171754-03-3

(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2539197
CAS No.: 171754-03-3
M. Wt: 141.17
InChI Key: BMVVXSIHLQYXJJ-NGJCXOISSA-N
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Description

(1S,3R,4R)-2-Azabicyclo[221]heptane-3-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective cycloaddition reaction, which allows for the formation of the bicyclic structure with high stereocontrol. This process often employs chiral catalysts to achieve the desired enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid has significant potential in scientific research, particularly in the fields of:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure makes it valuable for various synthetic and research applications .

Properties

IUPAC Name

(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVVXSIHLQYXJJ-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H](N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171754-03-3
Record name (3R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
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